molecular formula C10H18O2 B121435 (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane CAS No. 151750-30-0

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane

Cat. No. B121435
M. Wt: 170.25 g/mol
InChI Key: NBXOWSNUZMERBJ-FIRGSJFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, also known as DEBH, is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DEBH is a chiral compound that is synthesized through a specific method, which will be discussed in This paper will provide an overview of DEBH, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism Of Action

The mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is not fully understood. However, it is believed that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane interacts with specific receptors or enzymes in the body, which leads to its biochemical and physiological effects.

Biochemical And Physiological Effects

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can inhibit the growth of cancer cells and bacteria. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been shown to have anti-inflammatory and analgesic effects. In vivo studies have shown that (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane can improve cognitive function and reduce anxiety-like behavior in mice.

Advantages And Limitations For Lab Experiments

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a stable compound that can be easily synthesized and purified. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a chiral compound, which allows for the study of chiral effects in various fields. However, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has some limitations for use in lab experiments. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has not been extensively studied in humans, which limits its potential applications in medicine.

Future Directions

There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. First, further studies are needed to understand the mechanism of action of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be further investigated for its potential applications in drug delivery and as a scaffold for the design of new drugs. Furthermore, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be studied for its potential use as a ligand in asymmetric catalysis. Finally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane could be investigated for its potential applications in material science for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is a bicyclic compound that has gained attention in the scientific community due to its potential applications in various fields. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a specific method, and its (1S,2R,4S,5R) stereoisomer is the most commonly used form in scientific research. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has various biochemical and physiological effects, including anti-inflammatory and analgesic effects. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane, including further studies on its mechanism of action and potential applications in drug delivery, asymmetric catalysis, and material science.

Synthesis Methods

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane is synthesized through a Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethoxyvinylketene acetal. The reaction produces a mixture of stereoisomers, which are then separated through column chromatography. The (1S,2R,4S,5R) stereoisomer is the most commonly used form of (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane in scientific research.

Scientific Research Applications

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been used as a chiral auxiliary in organic synthesis, which allows for the efficient synthesis of chiral compounds. Additionally, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been investigated for its potential use as a ligand in asymmetric catalysis. In medicinal chemistry, (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has been studied for its potential as a drug delivery system and as a scaffold for the design of new drugs. (1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane has also been used in material science for the synthesis of new materials with unique properties.

properties

CAS RN

151750-30-0

Product Name

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane

InChI

InChI=1S/C10H18O2/c1-3-11-9-6-10(12-4-2)8-5-7(8)9/h7-10H,3-6H2,1-2H3/t7-,8+,9+,10-

InChI Key

NBXOWSNUZMERBJ-FIRGSJFUSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]([C@@H]2[C@H]1C2)OCC

SMILES

CCOC1CC(C2C1C2)OCC

Canonical SMILES

CCOC1CC(C2C1C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.